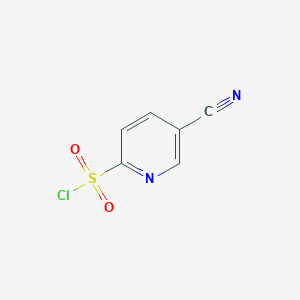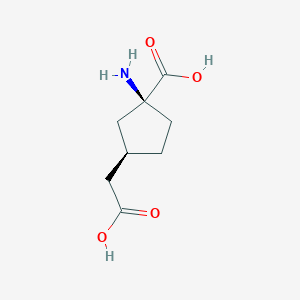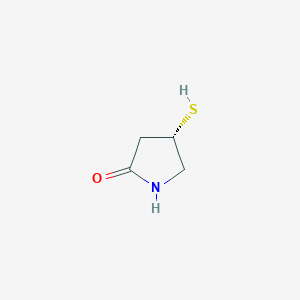![molecular formula C8H10N2O B066966 Formamide, N-[(2-aminophenyl)methyl]-(9CI) CAS No. 177202-64-1](/img/structure/B66966.png)
Formamide, N-[(2-aminophenyl)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[(2-aminophenyl)methyl]-(9CI) is an organic compound with the molecular formula C8H10N2O. It is a formamide derivative where the formamide group is attached to a benzyl group substituted with an amino group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamide, N-[(2-aminophenyl)methyl]-(9CI) can be synthesized through several methods. One common approach involves the formylation of 2-aminobenzylamine using formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as sulfuric acid or a solid acid catalyst like sulfonated rice husk ash . Another method involves the use of formylating agents such as chloral or formic acid in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of Formamide, N-[(2-aminophenyl)methyl]-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts that can be easily recovered and reused, such as magnetic nanoparticles, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[(2-aminophenyl)methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Formamide, N-[(2-aminophenyl)methyl]-(9CI) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Formamide, N-[(2-aminophenyl)methyl]-(9CI) involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like alcohol dehydrogenase, leading to the formation of various metabolites . The pathways involved in its action include oxidation-reduction reactions and nucleophilic substitution, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Formamide, N-[(2-aminophenyl)methyl]-(9CI) include:
N-Benzylformamide: A simpler formamide derivative with similar reactivity.
N-Phenylformamide: Another formamide derivative with a phenyl group instead of a benzyl group.
N-(2-Aminophenyl)formamide: Similar structure but with the amino group directly attached to the benzene ring.
Uniqueness
Formamide, N-[(2-aminophenyl)methyl]-(9CI) is unique due to the presence of both an amino group and a formamide group on the benzyl moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
177202-64-1 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-[(2-aminophenyl)methyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11) |
Clé InChI |
SYLKTQMKGRFAFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC=O)N |
SMILES canonique |
C1=CC=C(C(=C1)CNC=O)N |
Synonymes |
Formamide, N-[(2-aminophenyl)methyl]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
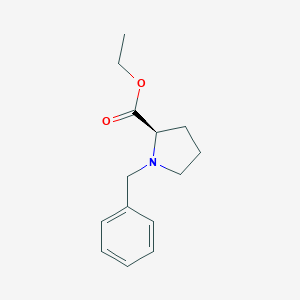

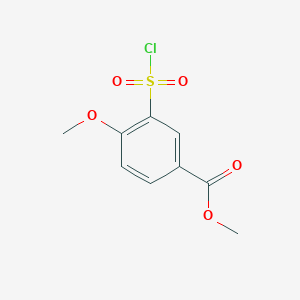

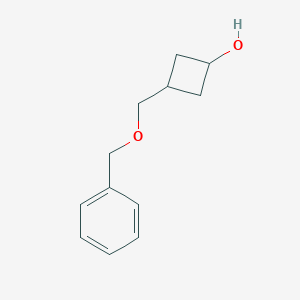
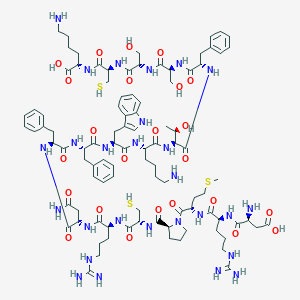
![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)

